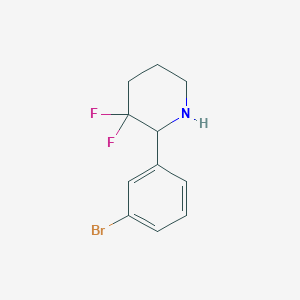
2-(3-Bromophenyl)-3,3-difluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-3,3-difluoropiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 3-bromophenyl group and two fluorine atoms at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-3,3-difluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzene and piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the aromatic substituent.
Coupling Reactions: The compound can be used in further coupling reactions to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to changes in the functional groups present on the piperidine ring.
Applications De Recherche Scientifique
2-(3-Bromophenyl)-3,3-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.
Mécanisme D'action
The mechanism of action of 2-(3-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets. The bromophenyl group and the fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: This compound shares the bromophenyl group but differs in its core structure and fluorine substitution pattern.
3-Bromophenylacetic acid: Another compound with a bromophenyl group, but with different functional groups and applications.
Uniqueness
2-(3-Bromophenyl)-3,3-difluoropiperidine is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties. Its combination of a bromophenyl group and two fluorine atoms makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.
Propriétés
Formule moléculaire |
C11H12BrF2N |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C11H12BrF2N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |
Clé InChI |
DJHDYECIBRIWBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(NC1)C2=CC(=CC=C2)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




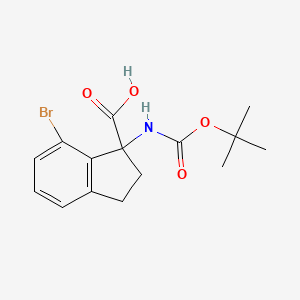



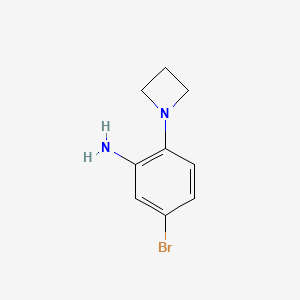
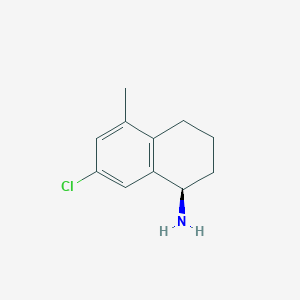
![4-Chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13039472.png)

![Methyl (S)-2'-oxo-1'-phenyl-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13039483.png)
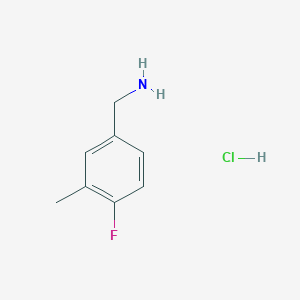
![Benzyl (1-{[4-(4-[4-(hydroxymethyl)phenyl]-5-methyl-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}-2,5-dioxopyrrolidin-3-yl)carbamate](/img/structure/B13039490.png)
![Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate](/img/structure/B13039491.png)
